molecular formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈ B1145085 ダルババンシン-d6 CAS No. 1126461-54-8

ダルババンシン-d6

カタログ番号: B1145085
CAS番号: 1126461-54-8
分子量: 1822.73
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dalbavancin-d6 is a deuterated form of dalbavancin, a second-generation lipoglycopeptide antibiotic. It is designed to improve the pharmacokinetic properties of dalbavancin by incorporating deuterium atoms, which can enhance the stability and half-life of the compound. Dalbavancin-d6 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of dalbavancin.

科学的研究の応用

Scientific Research Applications

Dalbavancin-d6 is utilized in various research contexts:

  • Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Pharmacodynamic Studies : Assessing antimicrobial activity against Gram-positive pathogens.
  • Drug Development : Formulating new delivery methods and improving existing formulations.
  • Clinical Research : Evaluating safety and efficacy in treating infections like osteomyelitis and acute bacterial skin infections.

Pediatric Use

A case series involving 15 pediatric patients treated with dalbavancin for complicated non-acute bacterial skin and skin structure infections (non-ABSSSI) demonstrated complete resolution in all cases after a median follow-up of 9.9 months. The most common pathogen was Staphylococcus aureus .

Real-World Effectiveness

A retrospective study of 100 patients treated with dalbavancin for various infections reported an overall clinical success rate of 84%. Notably, no significant adverse effects were observed during treatment .

Comparative Studies

In a phase II randomized controlled trial comparing dalbavancin to vancomycin for catheter-related bloodstream infections, dalbavancin showed a significantly higher clinical success rate (87% vs. 50%) without serious adverse events .

Safety Profile

Dalbavancin-d6 has a favorable safety profile with commonly reported mild skin rashes. Serious side effects such as renal impairment or hematological abnormalities have not been observed in clinical settings . This tolerability supports its use in long-term treatments for difficult-to-treat infections.

Summary of Research Findings

Dalbavancin-d6 serves as a valuable tool in scientific research due to its unique deuterated structure, which allows for detailed studies on drug interactions and metabolic pathways. Its applications span pharmacokinetics, pharmacodynamics, drug development, and clinical research, making it a significant compound in the ongoing fight against antibiotic-resistant bacteria.

作用機序

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

Dalbavancin-d6 exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

Dalbavancin-d6 disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of Dalbavancin-d6 .

Pharmacokinetics

Dalbavancin-d6 exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of Dalbavancin-d6 results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of Dalbavancin-d6 can be influenced by various environmental factors. Furthermore, the long half-life of Dalbavancin-d6, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

生化学分析

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, Dalbavancin-d6 prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

Dalbavancin-d6 affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, Dalbavancin-d6 can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dalbavancin-d6 involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, Dalbavancin-d6 causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dalbavancin-d6 can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that Dalbavancin-d6 maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of Dalbavancin-d6 vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, Dalbavancin-d6 can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

Dalbavancin-d6 is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. Dalbavancin-d6 can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Dalbavancin-d6 is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

Dalbavancin-d6 localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of Dalbavancin-d6 to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

準備方法

Synthetic Routes and Reaction Conditions

Dalbavancin-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific deuterated reagents and solvents under controlled reaction conditions.

Industrial Production Methods

The industrial production of dalbavancin-d6 involves large-scale synthesis using high-pressure liquid chromatography (HPLC) and mass spectrometry to monitor and quantify the incorporation of deuterium atoms . The process ensures the consistent production of high-purity dalbavancin-d6 for research and pharmaceutical applications.

化学反応の分析

Types of Reactions

Dalbavancin-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of dalbavancin-d6 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various degradation products and modified forms of dalbavancin-d6, which are analyzed using liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques .

生物活性

Dalbavancin-d6 is a deuterated derivative of dalbavancin, a synthetic lipoglycopeptide antibiotic primarily effective against Gram-positive bacteria. This article explores the biological activity of Dalbavancin-d6, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by research findings and case studies.

Target and Mode of Action

Dalbavancin-d6 targets the bacterial cell wall by binding to the D-alanyl-D-alanine terminus of the stem pentapeptide in peptidoglycan. This binding inhibits cross-linking, which is essential for bacterial cell wall integrity and survival. The compound disrupts peptidoglycan biosynthesis through two primary pathways:

  • Inhibition of Cell Wall Synthesis : By preventing the function of transglycosylases and transpeptidases, Dalbavancin-d6 leads to cell lysis and death.
  • Cellular Effects : Besides its bactericidal effects, Dalbavancin-d6 can influence bacterial cell signaling pathways and gene expression, altering cellular metabolism and function.

Pharmacokinetics

Dalbavancin-d6 exhibits dose-proportional pharmacokinetics with a high protein binding rate (approximately 93%). Its pharmacokinetic profile is characterized by:

  • Elimination Half-Life : The half-life remains prolonged, allowing for less frequent dosing.
  • Distribution : The volume of distribution (Vd) is significant, indicating extensive tissue penetration.
  • Excretion : The compound is excreted via urine and feces, with minimal metabolism observed in human studies .

Clinical Efficacy

Dalbavancin-d6 has demonstrated significant antibacterial activity against various Gram-positive bacteria, including:

  • Staphylococcus aureus (both methicillin-susceptible and resistant strains)
  • Streptococcus pyogenes
  • Enterococcus faecalis

Case Studies

  • Pediatric Use : A case series involving 15 pediatric patients treated with dalbavancin for complicated non-ABSSSI infections showed a complete resolution in all cases after a median follow-up of 9.9 months. The most common pathogen was Staphylococcus aureus .
  • Real-World Effectiveness : In a retrospective study of 100 patients treated with dalbavancin for various infections (including skin/soft tissue infections), an overall clinical success rate of 84% was reported. Notably, no significant adverse effects were observed during treatment .
  • Comparative Studies : In a phase II RCT comparing dalbavancin to vancomycin for catheter-related bloodstream infections, dalbavancin showed a significantly higher clinical success rate (87% vs. 50%) without any serious adverse events reported .

Safety Profile

Dalbavancin-d6 has been associated with a favorable safety profile. Commonly reported adverse events include mild skin rashes; however, serious side effects such as renal impairment or hematological abnormalities have not been observed in clinical settings. The tolerability of dalbavancin supports its use in long-term treatments for difficult-to-treat infections .

Summary of Research Findings

Study TypeFindings
Pediatric Case SeriesSafe and effective in treating complicated infections; complete resolution achieved in all patients .
Retrospective AnalysisClinical success rate of 84%; no significant adverse effects noted .
Comparative RCTHigher success rate compared to vancomycin; no serious adverse events reported .

特性

CAS番号

1126461-54-8

分子式

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

分子量

1822.73

同義語

A-A 1-d6;  BI 397-d6;  Dalbavancin B0-d6;  MDL 63397-d6;  VER 001-d6;  5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。